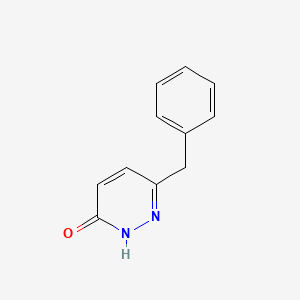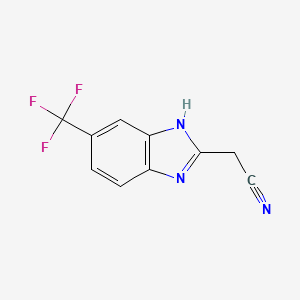
4,5-Dibromo-2-hydroxybenzaldehyde
説明
4,5-Dibromo-2-hydroxybenzaldehyde (DBHBA) is a dibromo derivative of hydroxybenzaldehyde and is a colorless crystalline solid with a molecular weight of 289.97 g/mol. It is a type of aromatic aldehyde and is used in various scientific research applications. DBHBA is used in the synthesis of various compounds, and its mechanism of action has been studied in order to understand its biochemical and physiological effects.
科学的研究の応用
Synthesis of Heterocycles
4,5-Dibromo-2-hydroxybenzaldehyde serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it is used in the facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, which exhibit significant biological and medicinal properties. These isoxazolone derivatives are versatile intermediates for the creation of numerous heterocycles and are involved in several chemical transformations. The synthesis process typically involves a three-component reaction between aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by inexpensive and environmentally friendly catalysts like K2CO3. This method underscores the utility of this compound in generating compounds with potential antioxidant activities and applications in organic agriculture (Laroum et al., 2019).
Antimalarial Research
In the search for natural products with selective antimalarial activity, this compound has been explored for its potential use in deriving compounds with biological significance. Studies have highlighted the isolation of compounds from various marine organisms, including those that yield aromatic compounds like p-hydroxybenzaldehyde, which is structurally related to this compound. These investigations into the secondary metabolite chemistry of marine organisms underscore the potential of such compounds in developing new antimalarial agents (Wright et al., 1996).
Environmental Remediation
This compound and its derivatives have also found applications in environmental remediation, particularly in the treatment of air, water, and soil pollution. Hydroxyapatite, a calcium phosphate biomaterial, has been studied for its ability to treat environmental pollutants due to its adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability. While this compound itself may not be directly involved in these processes, the study of related compounds contributes to understanding the mechanisms and effectiveness of such remediation materials (Ibrahim et al., 2020).
作用機序
Target of Action
It is known that similar compounds can interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It is suggested that it may act by inhibiting electron transport at or near photosystem ii and the oxygen evolution pathway, and interfering with energy transfer and the generation of atp .
Biochemical Pathways
The compound may affect the biochemical pathways related to energy production and electron transport. By inhibiting electron transport and ATP generation, it could disrupt the normal functioning of these pathways, leading to changes in cellular metabolism .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.59 according to iLOGP and 2.96 according to XLOGP3 . These properties could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 4,5-Dibromo-2-hydroxybenzaldehyde’s action could include changes in energy production and cellular metabolism due to its potential effects on electron transport and ATP generation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other substances . .
生化学分析
Biochemical Properties
4,5-Dibromo-2-hydroxybenzaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transition metal complexes, forming Schiff base ligands that exhibit significant pharmacological properties . These interactions often involve the binding of this compound to metal ions via phenolic oxygen and azomethine nitrogen atoms, leading to the formation of stable complexes . These complexes have been studied for their antimicrobial and anticancer activities, demonstrating the potential of this compound in therapeutic applications .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound exhibits antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger . Additionally, it has shown anticancer activity against MCF-7 breast cancer cell lines, indicating its potential to inhibit cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms Schiff base ligands with transition metal ions, which can interact with biomolecules through molecular docking . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound has been shown to induce changes in gene expression, contributing to its antimicrobial and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained antimicrobial and anticancer activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may not exhibit significant activity, while higher doses can lead to pronounced antimicrobial and anticancer effects . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to form stable complexes with transition metal ions, which can participate in metabolic reactions . These interactions can affect the overall metabolic balance within cells, contributing to the compound’s antimicrobial and anticancer activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound can be distributed uniformly within cells, leading to effective antimicrobial and anticancer activities .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules, contributing to its overall biochemical properties and therapeutic potential .
特性
IUPAC Name |
4,5-dibromo-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZSRBKYCGVPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)




![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)
![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)

![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)


![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)


